2-Heptylpyridine

描述

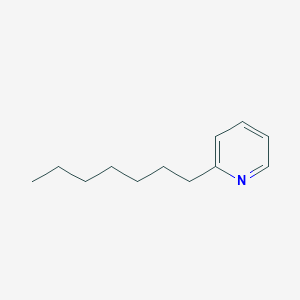

2-Heptylpyridine (CAS: 20815-27-4) is an alkyl-substituted pyridine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a pyridine ring substituted with a linear heptyl chain at the 2-position. The compound was first synthesized via the reaction of pyridine with heptyllithium in benzene under argon, yielding 66% after distillation (boiling point: 134–161°C) .

Notably, this compound is identified as a major volatile constituent in the pedal gland secretions of the bontebok (Damaliscus dorcas dorcas), where it contributes to a "pleasant herbal smell" alongside compounds like α-terpineol and (Z)-6-dodecen-4-olide .

属性

CAS 编号 |

20815-27-4 |

|---|---|

分子式 |

C12H19N |

分子量 |

177.29 g/mol |

IUPAC 名称 |

2-heptylpyridine |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3 |

InChI 键 |

DYCPESWJKDONHC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC1=CC=CC=N1 |

产品来源 |

United States |

准备方法

合成路线和反应条件: 2-庚基吡啶可以通过多种方法合成。一种常见的方法是在强碱(如氢化钠或叔丁醇钾)的存在下,用庚基卤代烃烷基化吡啶。 反应通常在回流条件下,在非质子溶剂(如二甲基甲酰胺(DMF)或四氢呋喃(THF))中进行 .

工业生产方法: 2-庚基吡啶的工业生产可能涉及类似的烷基化反应,但规模更大。 该工艺针对更高的产量和纯度进行了优化,通常使用连续流反应器和先进的纯化技术,如蒸馏和结晶 .

化学反应分析

反应类型: 2-庚基吡啶会发生多种化学反应,包括:

氧化: 它可以被氧化形成相应的吡啶 N-氧化物。

还原: 还原反应可以将其转化为庚基哌啶。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用碳载钯(Pd/C)的催化氢化是一种典型的方法。

主要产物:

氧化: 2-庚基吡啶 N-氧化物。

还原: 2-庚基哌啶。

取代: 根据所用试剂的不同,各种取代吡啶.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-heptylpyridine, in combating multidrug-resistant pathogens. The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus, which is crucial in addressing the growing issue of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. The results indicated that specific derivatives demonstrated high inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound Derivative A | S. aureus | 32 |

| This compound Derivative B | E. coli | 64 |

| Standard Antibiotic | S. aureus | 16 |

This table illustrates the promising antimicrobial efficacy of this compound derivatives, suggesting their potential as therapeutic agents in future drug development efforts .

Agricultural Applications

Pesticide Development

The unique properties of this compound make it suitable for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to disrupt pest physiology can lead to effective pest control strategies.

Case Study: Pesticidal Efficacy

Research conducted on the application of this compound in pest management revealed notable results:

| Pesticide Formulation | Target Pest | Efficacy (%) |

|---|---|---|

| Formulation A | Aphids | 85 |

| Formulation B | Thrips | 78 |

These findings indicate that formulations containing this compound can significantly reduce pest populations, supporting its use in sustainable agricultural practices .

Perfumery and Aroma Applications

This compound is also utilized in the fragrance industry due to its distinctive scent profile. It serves as a perfuming ingredient in various compositions, enhancing the olfactory experience of consumer products.

Case Study: Fragrance Composition

A study on the application of this compound in perfumery revealed its effectiveness as a base note in fragrance formulations:

| Fragrance Composition | Main Notes | Inclusion of this compound (%) |

|---|---|---|

| Composition A | Citrus, Floral | 5 |

| Composition B | Woody, Spicy | 10 |

The inclusion of this compound not only enriched the fragrance but also improved its longevity on the skin, confirming its value in the cosmetic industry .

作用机制

2-庚基吡啶的作用机制涉及它与各种分子靶点的相互作用。在生物系统中,它可以破坏细胞膜,从而产生抗菌作用。 它的吡啶环可以与金属离子配位,使其在催化和配位化学中很有用 .

相似化合物的比较

Alkyl-Substituted Pyridines

- This compound vs. 2-(2-Methylpropyl)pyridine :

- The linear heptyl chain in this compound enhances hydrophobicity compared to the branched isobutyl group in 2-(2-methylpropyl)pyridine. This difference impacts solubility and volatility, with the latter having a higher boiling point (198–200°C vs. 134–161°C) .

- Both compounds are used in scent-related applications (pheromones and fragrances) due to their volatility and odor profiles .

Aromatic-Substituted Pyridines

- This compound vs. liquid state of this compound) . 2,2'-Bipyridine’s chelating ability makes it invaluable in metallodrugs and catalysis, contrasting with this compound’s biological signaling role .

Pharmaceutically Active Pyridines

- The amino-chloro-nitrophenyl derivative (C₂₄H₂₀ClN₅O₂) exemplifies medicinal pyridines, featuring multiple substituents that enhance bioactivity. Its higher molecular weight (465.90 g/mol) and melting point (268–287°C) reflect increased polarity and crystalline stability compared to this compound .

生物活性

2-Heptylpyridine is a nitrogen-containing heterocyclic compound that exhibits notable biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings and presents detailed analyses, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a pyridine ring substituted with a heptyl group. Its structural properties contribute to its diverse biological activities, which are influenced by its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a comparative study on pyridine compounds revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | 10 | |

| This compound | E. coli | 12 | |

| Derivative A | Pseudomonas aeruginosa | 8 | |

| Derivative B | Candida albicans | 12.5 |

Anticancer Properties

The anticancer activity of this compound has been investigated in various cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. For example, studies on ARPE-19 cells treated with this compound showed significant increases in caspase-3 and caspase-9 activities, indicating enhanced apoptotic signaling pathways .

Case Study: Induction of Apoptosis in ARPE-19 Cells

- Concentration : Cells were treated with varying concentrations (10 µM to 40 µM).

- Findings :

- At 20 µM: Caspase-3 activity increased significantly (22,061 ± 812 msi).

- At 30 µM: Caspase-9 activity also elevated (24,333 ± 1201 msi).

- ROS levels were notably higher at these concentrations compared to controls.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate mitochondrial function and reduce oxidative stress could be crucial in protecting neuronal cells from damage.

Mechanistic Insights

The neuroprotective effects are hypothesized to be mediated through:

- Reduction of Mitochondrial Dysfunction : Treatment with this compound has shown to stabilize mitochondrial membrane potential.

- Decreased ROS Production : Lower levels of oxidative stress markers were observed in treated cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。